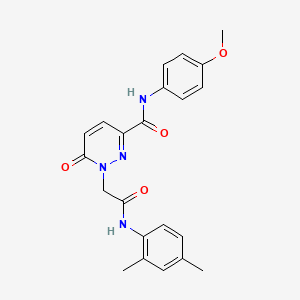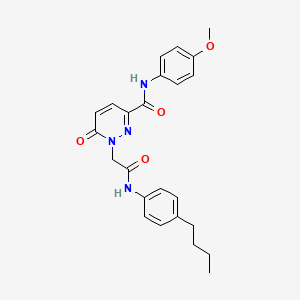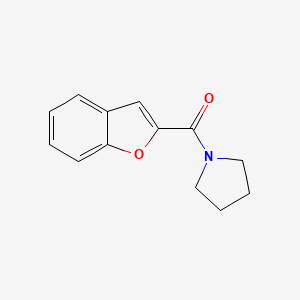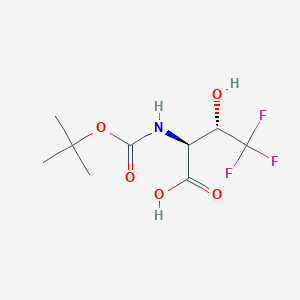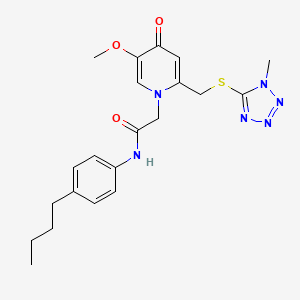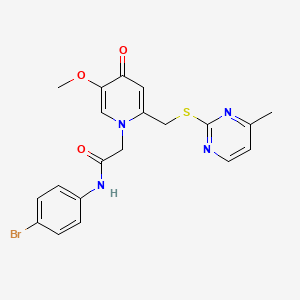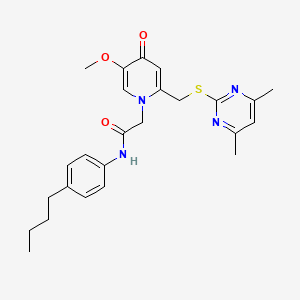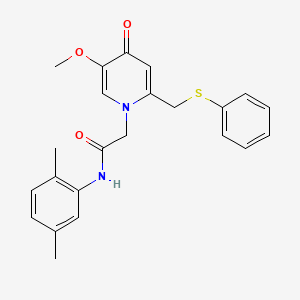
N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide
Descripción general
Descripción
N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide, also known as DZ-2384, is a novel anticancer agent that has shown promising results in preclinical studies. It belongs to the class of tubulin inhibitors and has a unique mechanism of action that distinguishes it from other tubulin-targeting agents.
Mecanismo De Acción
N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide binds to the colchicine-binding site on tubulin, which is a unique mechanism of action compared to other tubulin-targeting agents. This binding results in the destabilization of microtubules, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, this compound has shown low toxicity in normal cells and tissues, indicating a favorable therapeutic index.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide is its unique mechanism of action, which may overcome resistance to other tubulin inhibitors. This compound also has a favorable pharmacokinetic profile, with good oral bioavailability and low clearance. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several future directions for the development of N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide. One area of research is the identification of biomarkers that can predict response to this compound and guide patient selection. Another area of research is the combination of this compound with other anticancer agents, such as immune checkpoint inhibitors, to enhance its efficacy. Finally, the development of this compound analogs with improved pharmacokinetic properties and potency is also an area of active research.
Conclusion:
In conclusion, this compound is a novel tubulin inhibitor with a unique mechanism of action that has shown promising results in preclinical studies. Its antiproliferative activity against a broad range of cancer types, low toxicity in normal cells and tissues, and favorable pharmacokinetic profile make it an attractive candidate for further development as an anticancer agent. Future research should focus on identifying biomarkers, exploring combination therapies, and developing analogs with improved properties.
Aplicaciones Científicas De Investigación
N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide has been extensively studied in preclinical models of cancer, including cell lines, xenografts, and patient-derived tumor models. It has shown potent antiproliferative activity against a broad range of cancer types, including breast, lung, ovarian, and colon cancers. This compound has also demonstrated superior efficacy compared to other tubulin inhibitors, such as paclitaxel and vinblastine.
Propiedades
IUPAC Name |
N-(2-aminophenyl)-4-[(5,6-difluoro-3-methylindazol-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O/c1-13-16-10-17(23)18(24)11-21(16)28(27-13)12-14-6-8-15(9-7-14)22(29)26-20-5-3-2-4-19(20)25/h2-11H,12,25H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTJESJNPSQUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=CC(=C(C=C12)F)F)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide](/img/structure/B3303231.png)
